molecular formula C9H7FN2O B15147417 3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole

3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B15147417
M. Wt: 178.16 g/mol
InChI Key: SECHDUFJXAQLIM-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of a fluorine atom and a methyl group on the phenyl ring enhances the compound’s chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-2-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylphenyl isocyanate
  • 5-Fluoro-2-methylphenylboronic acid
  • 2-Fluoro-5-methylphenol

Uniqueness

3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole is unique due to its specific structural features, such as the oxadiazole ring and the presence of both fluorine and methyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

3-(5-fluoro-2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H7FN2O/c1-6-2-3-7(10)4-8(6)9-11-5-13-12-9/h2-5H,1H3

InChI Key

SECHDUFJXAQLIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NOC=N2

Origin of Product

United States

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